molecular formula C25H20FN5O2 B11059838 N-{4-[2-ethyl-3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide

N-{4-[2-ethyl-3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide

Cat. No.: B11059838
M. Wt: 441.5 g/mol
InChI Key: PLJULJPTPGLFPI-UHFFFAOYSA-N
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Description

N-{4-[2-ethyl-3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core

Preparation Methods

The synthesis of N-{4-[2-ethyl-3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide involves multiple steps. The synthetic route typically starts with the preparation of the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core, followed by the introduction of the ethyl and fluorophenyl groups. The final step involves the acylation of the phenyl ring with acetamide. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

N-{4-[2-ethyl-3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-{4-[2-ethyl-3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4-[2-ethyl-3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-{4-[2-ethyl-3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H20FN5O2

Molecular Weight

441.5 g/mol

IUPAC Name

N-[4-[4-ethyl-5-(4-fluorophenyl)-10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl]phenyl]acetamide

InChI

InChI=1S/C25H20FN5O2/c1-3-21-23(16-4-6-17(26)7-5-16)24-27-14-20-22(31(24)29-21)12-13-30(25(20)33)19-10-8-18(9-11-19)28-15(2)32/h4-14H,3H2,1-2H3,(H,28,32)

InChI Key

PLJULJPTPGLFPI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)F)C(=O)N(C=C3)C5=CC=C(C=C5)NC(=O)C

Origin of Product

United States

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